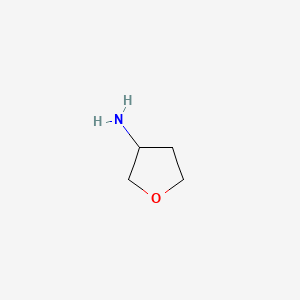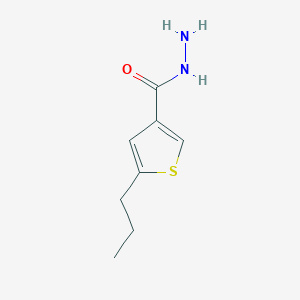![molecular formula C6H11N3S B1273394 5-sec-ブチル-[1,3,4]チアゾール-2-アミン CAS No. 62492-20-0](/img/structure/B1273394.png)
5-sec-ブチル-[1,3,4]チアゾール-2-アミン
説明
科学的研究の応用
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . These interactions often involve the binding of the compound to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function. Additionally, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
At the molecular level, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target biomolecule’s function. For instance, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can inhibit the activity of enzymes involved in metabolic pathways, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can change over time in laboratory settings. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function . For example, the compound may degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can result in changes in cellular responses, such as adaptation or resistance to the compound’s effects . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .
Dosage Effects in Animal Models
The effects of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . High doses of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can lead to toxic or adverse effects, such as cell death and tissue damage . These dosage-dependent effects are critical for determining the therapeutic potential and safety of the compound in animal models .
Metabolic Pathways
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is involved in various metabolic pathways, interacting with several enzymes and cofactors . For instance, the compound can inhibit the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels . Additionally, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can interact with cofactors, such as NADH and ATP, influencing their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine within cells and tissues are mediated by various transporters and binding proteins . For example, the compound can be transported across cellular membranes by specific transporters, such as ABC transporters and solute carriers . Additionally, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can bind to proteins in the cytoplasm and nucleus, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can affect its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of sec-butylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, alkoxides; reactions often require the presence of a base like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
作用機序
The mechanism of action of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine: Unique for its sec-butyl group, which can influence its biological activity and chemical reactivity.
4-sec-Butyl-[1,3,4]thiadiazol-2-ylamine: Similar structure but with the sec-butyl group at a different position, potentially altering its properties.
5-methyl-[1,3,4]thiadiazol-2-ylamine: Lacks the sec-butyl group, which can result in different biological and chemical behaviors.
Uniqueness
The presence of the sec-butyl group in 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine makes it unique compared to other thiadiazole derivatives. This structural feature can influence its lipophilicity, steric interactions, and overall biological activity, making it a valuable compound for various research applications .
特性
IUPAC Name |
5-butan-2-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHBEZPPWOVHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392640 | |
| Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62492-20-0 | |
| Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)
![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)




![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)



![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)



